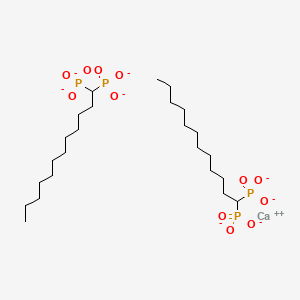
Cobalt(2+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) neoundecanoate is an organometallic compound with the molecular formula C22H42CoO4. It is a cobalt salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+) neoundecanoate can be synthesized by reacting cobalt hydroxide with neoundecanoic acid. The reaction typically occurs in a sealed container at temperatures ranging from 150°C to 190°C for at least 2 hours. The process involves an acid-base salt-forming reaction followed by an acid replacement reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cobalt hydroxide and a mixture of propionic acid and neoundecanoic acid as raw materials. The reaction is carried out at normal pressure and elevated temperatures. Additional steps may include the use of pivalic acid and calcium metaborate to enhance the final product’s properties .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to metallic cobalt using reducing agents like hydrogen gas.
Substitution: The cobalt ion can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various carboxylic acids or ligands under mild to moderate conditions.
Major Products Formed
Oxidation: Cobalt(3+) compounds.
Reduction: Metallic cobalt.
Substitution: New cobalt carboxylates or ligand complexes
Scientific Research Applications
Cobalt(2+) neoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, inks, and paints due to its catalytic properties .
Mechanism of Action
The mechanism by which cobalt(2+) neoundecanoate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer reactions, thereby lowering the activation energy of the reaction. In biological systems, cobalt ions can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+) acetate: Another cobalt carboxylate with similar catalytic properties but different solubility and reactivity.
Cobalt(2+) chloride: A cobalt halide with distinct chemical properties and applications in different fields.
Cobalt(2+) nitrate: A cobalt salt used in various industrial processes and as a precursor for other cobalt compounds
Uniqueness
Cobalt(2+) neoundecanoate is unique due to its branched-chain fatty acid structure, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cobalt compounds may not be as effective.
Properties
CAS No. |
93918-17-3 |
|---|---|
Molecular Formula |
C22H42CoO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
cobalt(2+);8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
GQAQQCBJYWJCDR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


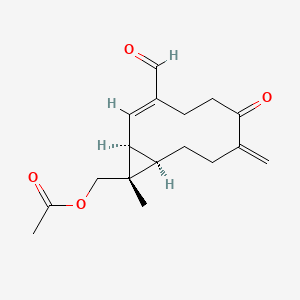
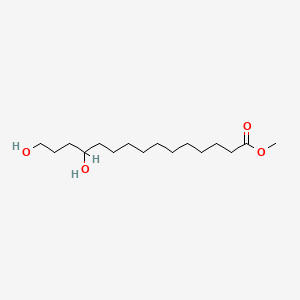
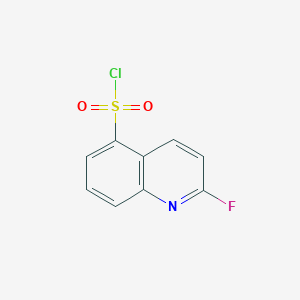

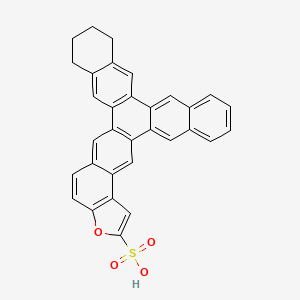
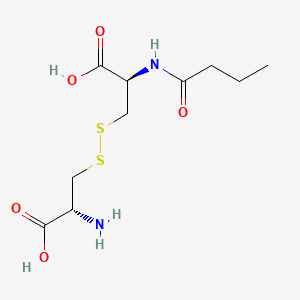


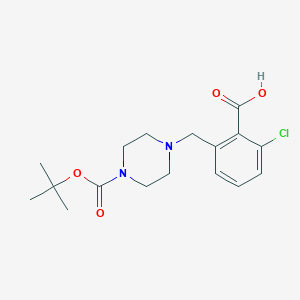


![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
